Cas no 1805152-38-8 (6-(Difluoromethyl)-2,3-dihydroxy-5-nitropyridine)

6-(Difluoromethyl)-2,3-dihydroxy-5-nitropyridine is a synthetic compound with significant utility in medicinal chemistry. Its unique structure, featuring a difluoromethyl group, two hydroxyl groups, and a nitro group, confers notable reactivity and selectivity in chemical transformations. This compound is particularly valuable for its potential in the development of novel therapeutic agents due to its bioactive properties and ability to participate in diverse chemical reactions.
6-(Difluoromethyl)-2,3-dihydroxy-5-nitropyridine structure
1805152-38-8 structure
商品名:6-(Difluoromethyl)-2,3-dihydroxy-5-nitropyridine
CAS番号:1805152-38-8
MF:C6H4F2N2O4
メガワット:206.103768348694
CID:4917915

6-(Difluoromethyl)-2,3-dihydroxy-5-nitropyridine 化学的及び物理的性質

名前と識別子

    • 6-(Difluoromethyl)-2,3-dihydroxy-5-nitropyridine
    • インチ: 1S/C6H4F2N2O4/c7-5(8)4-2(10(13)14)1-3(11)6(12)9-4/h1,5,11H,(H,9,12)
    • InChIKey: WTQPFXABQSLONY-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(C=C(C(N1)=O)O)[N+](=O)[O-])F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 355
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 95.2

6-(Difluoromethyl)-2,3-dihydroxy-5-nitropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A024004441-500mg
6-(Difluoromethyl)-2,3-dihydroxy-5-nitropyridine
1805152-38-8 97%
500mg
$940.80 2022-04-01
Alichem
A024004441-1g
6-(Difluoromethyl)-2,3-dihydroxy-5-nitropyridine
1805152-38-8 97%
1g
$1,730.40 2022-04-01
Alichem
A024004441-250mg
6-(Difluoromethyl)-2,3-dihydroxy-5-nitropyridine
1805152-38-8 97%
250mg
$646.00 2022-04-01

6-(Difluoromethyl)-2,3-dihydroxy-5-nitropyridine 関連文献

6-(Difluoromethyl)-2,3-dihydroxy-5-nitropyridineに関する追加情報

Introduction to 6-(Difluoromethyl)-2,3-dihydroxy-5-nitropyridine (CAS No. 1805152-38-8)

6-(Difluoromethyl)-2,3-dihydroxy-5-nitropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1805152-38-8, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic nitro compound features a pyridine core substituted with a difluoromethyl group, hydroxyl groups at the 2 and 3 positions, and a nitro group at the 5 position. The unique structural arrangement of these functional groups imparts distinct chemical properties and biological activities, making it a valuable scaffold for drug discovery and development.

The difluoromethyl moiety is particularly noteworthy due to its widespread use in medicinal chemistry. This substituent enhances metabolic stability, improves binding affinity to biological targets, and can modulate pharmacokinetic profiles of drug candidates. In recent years, the incorporation of difluoromethyl groups has been extensively studied for their ability to improve the pharmacological properties of small-molecule compounds. For instance, it has been shown to increase lipophilicity and reduce susceptibility to enzymatic degradation, thereby extending the half-life of therapeutic agents.

Furthermore, the presence of hydroxyl groups at the 2 and 3 positions in 6-(Difluoromethyl)-2,3-dihydroxy-5-nitropyridine contributes to its reactivity and potential for further derivatization. These hydroxyl functionalities can participate in hydrogen bonding interactions, influencing both the compound's solubility and its interactions with biological macromolecules. The nitro group at the 5 position adds another layer of reactivity, allowing for reduction to an amine or further functionalization through diazotization reactions. Such modifications are often employed in medicinal chemistry to explore new pharmacophores or enhance specific biological activities.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the structural and functional properties of 6-(Difluoromethyl)-2,3-dihydroxy-5-nitropyridine. These techniques have enabled researchers to predict binding modes, optimize synthetic routes, and identify potential lead compounds for drug development. For example, virtual screening studies have highlighted this compound as a promising candidate for inhibiting certain enzymes implicated in inflammatory diseases and cancer. The ability to computationally model interactions between this molecule and biological targets has significantly accelerated the drug discovery process.

In the realm of medicinal chemistry, 6-(Difluoromethyl)-2,3-dihydroxy-5-nitropyridine has been explored as a precursor for more complex derivatives with enhanced therapeutic potential. Researchers have synthesized various analogs by modifying the substitution pattern or introducing additional functional groups. These derivatives have shown promise in preclinical studies for their ability to modulate signaling pathways associated with neurological disorders, metabolic diseases, and infectious diseases. The versatility of this scaffold underscores its importance as a building block in modern drug design.

The synthesis of 6-(Difluoromethyl)-2,3-dihydroxy-5-nitropyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by nitration and reduction steps. Advances in green chemistry principles have also influenced synthetic methodologies, promoting the use of catalytic systems that minimize waste and energy consumption. Such environmentally conscious approaches align with the broader goals of sustainable pharmaceutical development.

From a biological perspective, 6-(Difluoromethyl)-2,3-dihydroxy-5-nitropyridine has been investigated for its potential role in modulating enzyme activity and receptor binding. Initial studies suggest that this compound may interact with targets involved in pain perception, neurotransmitter release, and oxidative stress pathways. These findings are particularly relevant given the increasing interest in developing drugs that address multifaceted mechanisms underlying human diseases. The compound's ability to engage with multiple biological processes makes it an attractive candidate for polypharmacological interventions.

The pharmacokinetic profile of 6-(Difluoromethyl)-2,3-dihydroxy-5-nitropyridine is another critical area of study. Research indicates that the presence of the difluoromethyl group enhances its bioavailability by improving lipid solubility while minimizing rapid metabolism by cytochrome P450 enzymes. Additionally, the hydroxyl groups contribute to water solubility, which is essential for oral administration or intravenous delivery. Understanding these pharmacokinetic properties is crucial for optimizing dosing regimens and predicting clinical efficacy.

In conclusion,6-(Difluoromethyl)-2,3-dihydroxy-5-nitropyridine (CAS No. 1805152-38-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features enable diverse chemical modifications and biological interactions, making it a valuable tool for drug discovery. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in developing novel therapeutic agents addressing a wide range of human health challenges.

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